

A Comprehensive Technical Guide to Daidzeind6: Chemical Properties, Structure, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated isoflavone, **Daidzein-d6**. It covers its core chemical properties, structural details, and key experimental applications, with a focus on methodologies relevant to research and development.

Core Chemical and Physical Properties

Daidzein-d6 is the isotopically labeled form of Daidzein, a naturally occurring isoflavone found in soybeans and other legumes. The deuterium labeling makes it an invaluable tool in metabolic studies, pharmacokinetics, and as an internal standard for quantitative mass spectrometry.

General Properties

The general chemical properties of **Daidzein-d6** are summarized below.



Property	Value	Reference
IUPAC Name	7-hydroxy-3-(4-hydroxyphenyl- 2,3,5,6-d4)-4H-chromen-4- one-6,8-d2	[1]
Synonyms	[6,8,2',3',5',6'-D6]-Daidzein, 4',7-Dihydroxyisoflavone-d6	[1][2]
Appearance	Off-White Crystalline Solid	[1]
Primary Application	Labeled aglycon of Daidzin; Internal standard	[3]
Storage Temperature	-20°C Freezer	[1]

Physicochemical Data

Quantitative physicochemical data for **Daidzein-d6** and its non-deuterated analog, Daidzein, are provided for comparison.

Property	Daidzein-d6	Daidzein	Reference
CAS Number	291759-05-2	486-66-8	[3]
Molecular Formula	C15H4D6O4	C15H10O4	[3]
Molecular Weight	260.27 g/mol	254.24 g/mol	[3]
Monoisotopic Mass	260.09556927 Da	254.05790882 Da	[1]
Topological Polar Surface Area	66.8 Ų	66.8 Ų	[1]
Hydrogen Bond Donor Count	2	2	[1]
Hydrogen Bond Acceptor Count	4	4	[1]
Melting Point	Not available	315-323 °C (decomposes)	[4]



Chemical Structure and Spectroscopic Analysis

The structure of **Daidzein-d6** is identical to Daidzein, with six hydrogen atoms replaced by deuterium atoms at specific positions on the aromatic rings. This substitution is key to its utility as an internal standard, as it is chemically identical but mass-shifted.

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Figure 1. Chemical Structure of

Daidzein-d6 ([6,8,2',3',5',6'-D6]-Daidzein).

Mass Spectrometry

In mass spectrometry, **Daidzein-d6** is distinguished from Daidzein by its higher molecular weight.

- Daidzein: The [M-H]⁻ ion is observed at m/z 253.0495.[5] Characteristic product ions from fragmentation include m/z 225.0556 (loss of CO) and m/z 197.0606 (successive loss of CO).
 [5]
- **Daidzein-d6**: The [M-H]⁻ ion is expected at m/z 259.0872, a +6 Da shift from the unlabeled compound. The fragmentation pattern is expected to be similar, with corresponding mass shifts in the fragments containing deuterium atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive confirmation of the deuteration positions. The protons at the 6, 8, 2', 3', 5', and 6' positions in Daidzein are absent in the spectrum of **Daidzein-d6**. The table below compares the reported chemical shifts for Daidzein with the expected spectrum for **Daidzein-d6**.



Proton Position	Daidzein ¹H Chemical Shift (δ, ppm) in DMSO-d6	Expected Daidzein- d6 ¹ H Chemical Shift (δ, ppm) in DMSO-d6	Reference
H-2	8.27 (s)	8.27 (s)	[3]
H-5	7.96 (d, J=6.6 Hz)	7.96 (d, J=6.6 Hz)	[3]
H-2', H-6'	7.37 (dd, J=6.8, 1.2 Hz)	Absent	[3]
H-6	6.93 (dd, J=6.6, 1.3 Hz)	Absent	[3]
H-8	6.84 (d, J=1.3 Hz)	Absent	[3]
H-3', H-5'	6.75 (dd, J=6.8, 1.2 Hz)	Absent	[3]
7-OH	10.89 (s)	10.89 (s)	[3]
4'-OH	9.54 (s)	9.54 (s)	[3]

Experimental Protocols

Daidzein-d6 is primarily used in two main experimental contexts: as a synthesized labeled compound for tracer studies and as an internal standard for quantification of Daidzein.

Synthesis of [6,8,2',3',5',6'-D6]-Daidzein

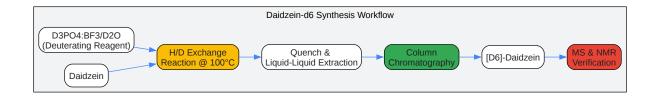
A common method for preparing deuterated Daidzein is through acid-catalyzed hydrogen/deuterium exchange on the aromatic protons.[2]

Methodology:

- Reagent Preparation: Prepare the deuterating reagent, D₃PO₄:BF₃/D₂O.
- Reaction: Dissolve Daidzein in the deuterating reagent.



- Heating: Heat the mixture at 100°C to facilitate the H/D exchange at the activated aromatic positions (6, 8, 2', 3', 5', and 6').
- Quenching & Extraction: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and quench with H₂O. Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Chromatography: Purify the crude product using flash column chromatography (silica gel) to isolate pure [6,8,2',3',5',6'-D6]-Daidzein.
- Verification: Confirm the structure, isotopic purity, and positions of deuterium incorporation using mass spectrometry and ¹H NMR.[2]



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Caption: Workflow for the synthesis of **Daidzein-d6**.

Quantification of Daidzein in Biological Samples using LC-MS/MS

Daidzein-d6 is the ideal internal standard (IS) for quantifying Daidzein in complex matrices like plasma or urine due to its similar chemical behavior and distinct mass.[6][7]

Methodology:



Sample Preparation:

- To 100 μL of the biological sample (e.g., plasma, urine), add 10 μL of Daidzein-d6 internal standard solution (of known concentration).
- For total Daidzein (aglycone + conjugates), perform enzymatic hydrolysis using βglucuronidase/sulfatase.[4]
- Perform protein precipitation by adding acetonitrile or methanol. Vortex and centrifuge to pellet proteins.
- Alternatively, use liquid-liquid extraction (e.g., with n-hexane-diethyl ether) or solid-phase extraction (SPE) for sample cleanup.[7]
- Chromatographic Separation (UPLC/HPLC):
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).[8]
 - Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with
 0.1% formic acid (B).[7]
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometric Detection (Tandem Quadrupole MS):
 - Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Daidzein: Q1: 253.1 → Q3: 225.1 (quantifier), Q1: 253.1 → Q3: 197.1 (qualifier).[5]
 - **Daidzein-d6** (IS): Q1: 259.1 → Q3: 231.1 (or other appropriate fragment).
- · Quantification:

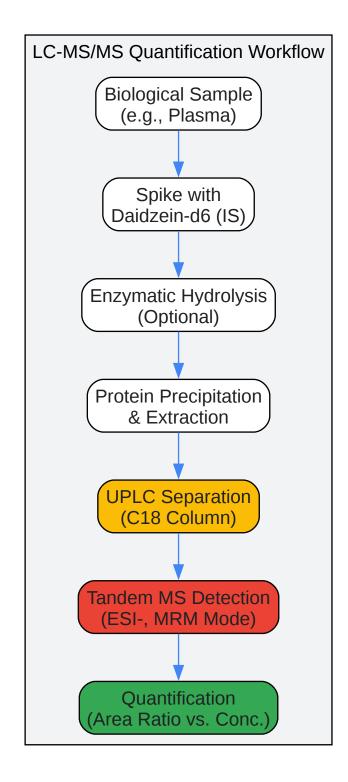
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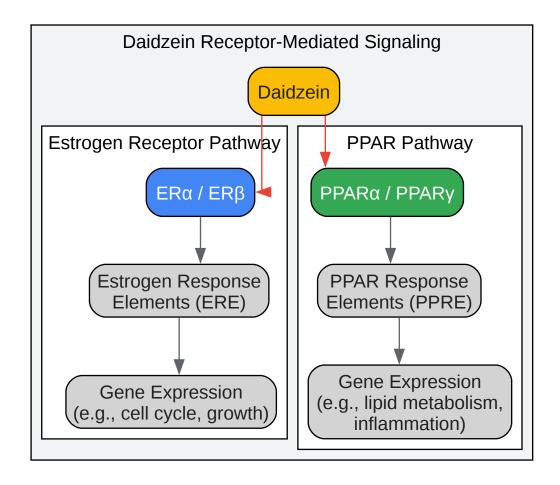


- Construct a calibration curve by plotting the peak area ratio (Daidzein/Daidzein-d6)
 against the concentration of Daidzein standards.
- Calculate the concentration of Daidzein in the unknown samples using the regression equation from the calibration curve.

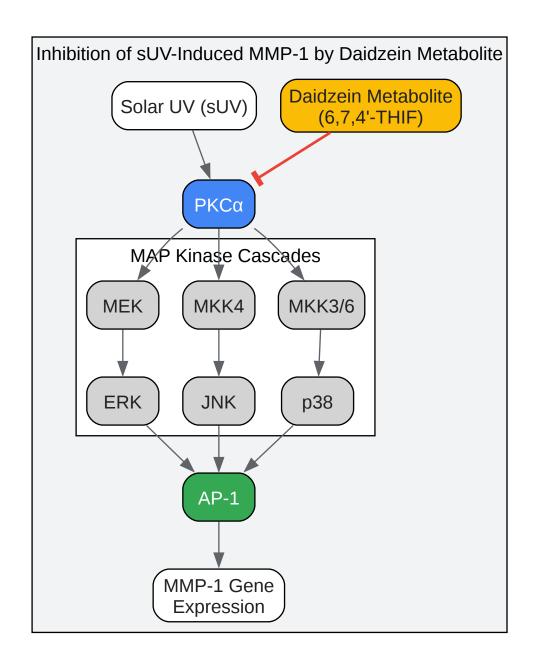












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